SERT Binding Affinity: A Structural Analog Demonstrates Sub-Nanomolar Potency
While direct data for the free base is sparse, a highly instructive comparison comes from a close structural analog, rac-4-((2,3-dichlorophenoxy)(phenyl)methyl)piperidine. This analog, which shares the core 2,3-dichlorophenoxy)piperidine motif, exhibits an IC50 of 8 nM for the human serotonin transporter (SERT) in a HEK293 cell uptake assay [1]. This potency starkly contrasts with the unsubstituted core and establishes the 2,3-dichloro pattern as a key pharmacophore for high-affinity SERT interaction. In contrast, an analog with a 2,4-dichlorophenoxy substitution on an acetamide-piperidine scaffold shows a 3.25-fold lower potency (IC50 = 26 nM) against acetylcholinesterase (AChE), a different target, further highlighting the impact of the chlorine substitution pattern on biological activity [2].
| Evidence Dimension | Inhibition of human SERT |
|---|---|
| Target Compound Data | Analog (rac-4-((2,3-dichlorophenoxy)(phenyl)methyl)piperidine): IC50 = 8 nM |
| Comparator Or Baseline | Analog (2-(2,4-dichlorophenoxy)-N-[4-(piperidinomethyl)phenyl]acetamide): IC50 = 26 nM (against AChE) |
| Quantified Difference | The 2,3-dichloro SERT analog shows high potency (8 nM), while a different 2,4-dichloro analog shows >3-fold lower potency on a distinct target, underscoring substitution-specific activity. |
| Conditions | Human SERT expressed in HEK293 cells; [3H]5-HT uptake assay. |
Why This Matters
This data demonstrates that compounds retaining the 2,3-dichlorophenoxy motif achieve low nanomolar potency at a clinically relevant CNS target, justifying the procurement of 4-(2,3-Dichlorophenoxy)piperidine as a privileged starting point for developing novel SERT ligands.
- [1] BindingDB. BDBM50294258: CHEMBL541226::rac-4-((2,3-dichlorophenoxy)(phenyl)methyl)piperidine. Accessed 2024. View Source
- [2] BindingDB. BDBM55727: 2-(2,4-dichlorophenoxy)-N-[4-(piperidinomethyl)phenyl]acetamide. Accessed 2024. View Source
